4-acetyl-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-acetyl-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that is currently being studied for its potential therapeutic applications in various types of cancers and autoimmune diseases.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Structure
Compounds within this class are synthesized using various techniques, including microwave irradiation, to produce derivatives with confirmed chemical structures via NMR and HRMS. These synthesis methods allow for the creation of compounds with specific inhibitory effects against targeted enzymes, showcasing the versatility and potential for customization in drug design (H. Gul et al., 2016)[https://consensus.app/papers/synthesis-42substituted-gul/a656af015f695dca9c8345497dccc811/?utm_source=chatgpt].
Enzyme Inhibition
The primary application of these compounds lies in their ability to inhibit specific enzymes effectively. For instance, derivatives have been shown to inhibit human carbonic anhydrases (hCAs), which play critical roles in various physiological processes. Some compounds exhibit potent inhibitory effects against hCA I and II, essential for understanding and potentially treating diseases associated with these enzymes (H. Gul et al., 2016)[https://consensus.app/papers/synthesis-42substituted-gul/a656af015f695dca9c8345497dccc811/?utm_source=chatgpt]. Another study highlighted the synthesis of derivatives targeting cyclooxygenase-2 (COX-2) inhibitors, indicating their potential in developing new treatments for inflammation and pain (Hiromasa Hashimoto et al., 2002)[https://consensus.app/papers/44cycloalkylaryloxazol5ylbenzenesulfonamides-hashimoto/92290ff29301554aa7e6717436dc3766/?utm_source=chatgpt].
Potential Therapeutic Applications
Beyond enzyme inhibition, these compounds are explored for their therapeutic potential in various domains, including anticancer, antiviral, and anti-inflammatory treatments. For example, celecoxib derivatives have been studied for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, demonstrating the broad potential of these compounds in drug development (Ş. Küçükgüzel et al., 2013)[https://consensus.app/papers/synthesis-characterization-celecoxib-derivatives-küçükgüzel/f3bd411b736b5d23a2d9261b73b95092/?utm_source=chatgpt]. Another study on CG100649, a new NSAID, further illustrates the investigation into polymorphism, solubility, and therapeutic efficacy, emphasizing the importance of these compounds in medical research and pharmaceutical development (So-Young Kyeon et al., 2017)[https://consensus.app/papers/state-cox2-inhibitor-cg100649-kyeon/ed52cc43dee2578aa97b7c8a180af562/?utm_source=chatgpt].
Eigenschaften
IUPAC Name |
4-acetyl-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O4S/c1-12(22)13-5-7-17(8-6-13)26(24,25)20-15-10-18(23)21(11-15)16-4-2-3-14(19)9-16/h2-9,15,20H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKJVHIZFMRBER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.